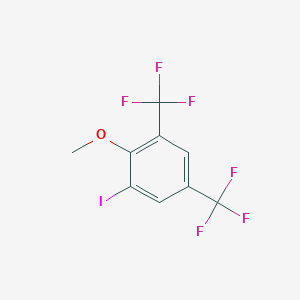

1-Iodo-2-methoxy-3,5-bis(trifluoromethyl)benzene

Description

1-Iodo-2-methoxy-3,5-bis(trifluoromethyl)benzene is a halogenated aromatic compound featuring a methoxy group at the 2-position and two electron-withdrawing trifluoromethyl groups at the 3- and 5-positions.

Properties

Molecular Formula |

C9H5F6IO |

|---|---|

Molecular Weight |

370.03 g/mol |

IUPAC Name |

1-iodo-2-methoxy-3,5-bis(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H5F6IO/c1-17-7-5(9(13,14)15)2-4(3-6(7)16)8(10,11)12/h2-3H,1H3 |

InChI Key |

LKIMZVGUJTYKLF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1I)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis via Halogenated Precursors and Functional Group Introduction

A more documented and practical approach is the synthesis of the compound starting from 1-iodo-3,5-bis(trifluoromethyl)benzene followed by methoxylation at the ortho position (position 2 relative to iodine).

Starting Material: 1-iodo-3,5-bis(trifluoromethyl)benzene is commercially available or can be synthesized by halogenation of 3,5-bis(trifluoromethyl)benzene derivatives under controlled conditions.

Methoxylation Reaction: The methoxy group can be introduced by nucleophilic aromatic substitution or via transition metal-catalyzed coupling reactions using methanol or methoxy reagents under basic or catalytic conditions. While direct literature on this exact step is limited, analogous methods for methoxylation of halogenated trifluoromethylbenzenes are well-established in aromatic substitution chemistry.

Aryne Chemistry Route

Recent advances utilize aryne intermediates generated from silyl aryl iodides to introduce trifluoromethyl and methoxy substituents in a controlled manner.

Aryne Generation: Silyl aryl iodides bearing methoxy and trifluoromethyl substituents can be converted into arynes under fluoride ion activation.

Reaction with Bis(trifluoromethyl)disulfide: Arynes react with bis(trifluoromethyl)disulfide to afford bis(trifluoromethylthio) derivatives, which can be further transformed into trifluoromethyl-substituted arenes. Although this method primarily targets trifluoromethylthio derivatives, it demonstrates the utility of silyl aryl iodides as precursors to highly substituted trifluoromethylated aromatic compounds, including methoxy-substituted analogs.

Detailed Experimental Procedure from Literature

A representative synthesis involving the preparation of this compound can be inferred from related compounds and procedures:

Notes on Catalytic Systems

Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig type) are commonly employed for methoxylation of aryl iodides, using methanol or methoxide as nucleophiles.

Reaction conditions often involve Pd(PPh3)4 or similar catalysts, bases such as Cs2CO3, and solvents like dimethylformamide (DMF) or diethylamine at elevated temperatures (~100–120 °C).

Analytical Data Supporting Preparation

Nuclear Magnetic Resonance (NMR): Proton NMR spectra typically show aromatic protons as singlets due to symmetry, with methoxy protons appearing around δ 3.7–4.0 ppm. Carbon NMR confirms trifluoromethyl carbons with characteristic quartet splitting due to fluorine coupling.

Mass Spectrometry (MS): Molecular ion peaks corresponding to the molecular weight of this compound confirm the presence of iodine and trifluoromethyl groups.

Chromatographic Purity: Flash chromatography or recrystallization yields high purity products, confirmed by thin-layer chromatography (TLC) and melting point analysis.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Comments |

|---|---|---|---|---|---|

| Direct Iodination | 2-Methoxy-3,5-bis(trifluoromethyl)benzene | Iodine, oxidants | Controlled temperature, solvent | Moderate | Regioselectivity challenging |

| Halogenated Precursor Route | 1-iodo-3,5-bis(trifluoromethyl)benzene | Methoxide source or Pd catalyst + MeOH | Pd(PPh3)4, base, 100–120 °C | 60–85 | Preferred for selectivity and yield |

| Aryne Intermediate Route | Silyl aryl iodide | Fluoride source, bis(trifluoromethyl)disulfide | Room temp to 80 °C | 58–82 | More complex, for specialized derivatives |

Chemical Reactions Analysis

Types of Reactions

1-Iodo-2-methoxy-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMSO or acetonitrile.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Major Products Formed

Scientific Research Applications

1-Iodo-2-methoxy-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-iodo-2-methoxy-3,5-bis(trifluoromethyl)benzene involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with DNA: Modifying gene expression or inducing DNA damage.

Modulating Cellular Signaling: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Table 1: Key Physical Properties of Selected Compounds

Key Observations :

Biological Activity

1-Iodo-2-methoxy-3,5-bis(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C10H6F6I O

Molecular Weight: 366.06 g/mol

IUPAC Name: this compound

Canonical SMILES: COc1cc(c(c(c1I)C(F)(F)F)C(F)(F)F)C(F)(F)F

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of Trifluoromethyl Groups: Introduction of trifluoromethyl groups can be achieved through electrophilic fluorination or using trifluoromethylating agents.

- Iodination: The iodination step is performed using iodine or an iodinating agent in the presence of suitable solvents.

- Methoxylation: The methoxy group is introduced via methylation reactions using dimethyl sulfate or methyl iodide in the presence of a base.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation: It could act as a modulator for certain receptors, affecting signal transduction pathways.

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various bacterial strains.

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial activity of fluorinated compounds, including this compound. Research indicates that the trifluoromethyl groups enhance lipophilicity and cellular penetration, contributing to increased antibacterial efficacy.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Case Studies

-

Study on Antimicrobial Activity:

A study published in a peer-reviewed journal evaluated the antimicrobial properties of several trifluoromethylated compounds, including this compound. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development . -

Evaluation of Cytotoxic Effects:

Another investigation assessed the cytotoxic effects of this compound on cancer cell lines. The study found that it exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a promising therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.